molecular formula C14H26O2 B110282 (E)-8-Dodecen-1-yl acetate CAS No. 38363-29-0

(E)-8-Dodecen-1-yl acetate

Cat. No. B110282
CAS RN: 38363-29-0
M. Wt: 226.35 g/mol
InChI Key: SUCYDSJQVVGOIW-AATRIKPKSA-N
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Description

(E)-8-Dodecen-1-yl acetate is a chemical compound that is significant in the field of entomology as a component of sex pheromones for various species of Lepidoptera. It is used in the study and monitoring of insect behavior, particularly in relation to mating and population control.

Synthesis Analysis

The synthesis of (E)-8-Dodecen-1-yl acetate and its isomers has been explored in several studies. One practical synthesis approach involves a C3+C6=C9 and C9+C3=C12 coupling scheme starting from 2-propyn-1-ol and 1,6-hexandiol, with a key step using a mercury derivative of the terminal-alkyne ω-functionalised as an intermediate . Another synthesis method for the E-isomer of 8-dodecen-1-yl acetate uses 1-bromohexane and propargyl alcohol as starting materials, proceeding through six steps with an overall yield of 29% . Additionally, a new route for the synthesis of dodec-8E-enyl acetate is based on the reaction of Grignard reagents with various bromides and alcohols .

Molecular Structure Analysis

The molecular structure of (E)-8-Dodecen-1-yl acetate is characterized by the presence of a double bond at the 8th carbon in the E (trans) configuration. The stereochemistry of this compound is crucial for its biological activity as a pheromone. The synthesis methods mentioned aim to achieve high stereochemical purity to ensure the effectiveness of the compound in mimicking natural pheromones .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (E)-8-Dodecen-1-yl acetate often involve coupling reactions, acetylation, and stereoselective reduction. For instance, the mercury derivative used in one synthesis method is lithiated and then alkylated, followed by acetylation and reduction to yield the desired E-isomer with high isomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-8-Dodecen-1-yl acetate are influenced by its functional groups and molecular structure. The compound's effectiveness as a pheromone can be affected by environmental factors, as seen in a study where the activity of lures containing (E)-8-Dodecen-1-yl acetate diminished after exposure to the field due to the formation of an inhibitor . This highlights the importance of understanding the stability and reactivity of the compound under various conditions.

Relevant Case Studies

Case studies involving (E)-8-Dodecen-1-yl acetate often focus on its role as a pheromone in insect traps. For example, lures containing this compound have been used to monitor pea moth populations, with the compound's attractiveness to males being tested in various formulations and conditions . Another study identified a novel sex pheromone component, (E4,E10)-dodecadienyl acetate, which is structurally related to (E)-8-Dodecen-1-yl acetate, and demonstrated its attractiveness to the tentiform leafminer . These case studies provide insights into the practical applications of synthesized pheromones in entomology.

Scientific Research Applications

Synthesis and Chemistry

(E)-8-Dodecen-1-yl acetate has been a subject of interest in the field of synthetic chemistry. A study by (Ciotlaus et al., 2017) details a practical synthesis of this compound, which is a component of Lepidoptera insect sex pheromones. The synthesis involves key steps using mercury derivatives and Grignard reagents, highlighting an advanced approach in organic synthesis.

Insect Pheromones and Pest Control

A significant application of (E)-8-Dodecen-1-yl acetate is in the realm of entomology, specifically in the study of insect pheromones. Research by (Greenway et al., 1982) examines its role as a sex attractant in pea moths, contributing to our understanding of insect behavior and potentially aiding in pest control strategies. Similarly, (Greenway & Wall, 1981) explored its use in attractant lures for monitoring pea moth populations, showcasing its practical applications in agricultural settings.

Pheromone Synthesis and Analysis

Further research delves into the synthesis and analysis of pheromones containing (E)-8-Dodecen-1-yl acetate. Studies like those by (Tóth et al., 1983) and (Julia & Stacino, 1986) provide insights into the chemical processes involved in pheromone production, essential for developing effective pest management strategies.

Ecological Impact and Applications

The ecological impact and applications of (E)-8-Dodecen-1-yl acetate are also studied. Research like (Witzgall et al., 1996) reveals its role in the communication and behavior of specific insect species, providing valuable information for ecological studies and conservation efforts.

properties

IUPAC Name

[(E)-dodec-8-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYDSJQVVGOIW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035294
Record name (E)-Dodec-8-enyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-Dodecen-1-yl acetate

CAS RN

38363-29-0
Record name (E)-8-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Dodecenyl acetate, (8E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dodecen-1-ol, 1-acetate, (8E)-
Source EPA Chemicals under the TSCA
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Record name (E)-Dodec-8-enyl acetate
Source EPA DSSTox
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Record name (E)-dodec-8-enyl acetate
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Record name 8-DODECENYL ACETATE, (8E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
SK Kang, JH Kim, YC Shin - Bulletin of the Korean Chemical …, 1986 - koreascience.kr
Stereochemical control of the Wittig reaction of the primary aldehyde, 8-acetoxyoctan-1-al (7) with the nonstabilized alkylide, triphenylphosphonium n-butylide (6), was achieved by …
Number of citations: 5 koreascience.kr
I Ciotlaus, L Gansca, AM Andreica… - DE CHIMIE Учредители …, 2000 - researchgate.net
New and practical synthesis of (Z)-8-dodecene-1-yl acetate and (E)-8-dodecene-1-yl acetate were developed. The synthesis were based on a C3+ C6= C9 and C9+ C3= C12 coupling …
Number of citations: 3 www.researchgate.net
AR Greenway, C Wall, JN Perry - Journal of Chemical Ecology, 1982 - Springer
(E)-10-Dodecen-1-yl acetate (E10–12∶Ac) and (E,E)-8,10-dodecadien-1-ylacetate (E,E8,10–12∶Ac) are sex attractants for males of the pea moth,Cydia nigricana (F.). Thirty-two …
Number of citations: 7 link.springer.com
H Yoon, YG Kim, KH Choi, KS Ryoo… - Journal of the Korean …, 2008 - koreascience.kr
복숭아순나방의 성페로몬은 1969 년 미국의 Roelofs 등'에 의해 (Z)-8-dodecen-1-yl acetate (1) 로 확인되었으며, Fig. 1 에서 보는 것처럼 그 후 알코올 (Z)-8-dodecen-1-ol (2) 와 1 의 입체적 …
Number of citations: 0 koreascience.kr
LL Stelinski, JR Miller, R Ledebuhr, P Siegert… - Journal of Pest …, 2007 - Springer
A novel emulsified wax dispenser (SPLAT-OFM) of pheromone was evaluated in concert with a custom-built, tractor-mounted applicator, designed for fast application of dispensers for …
Number of citations: 85 link.springer.com
LL Stelinski, JR Miller, R Ledebuhr… - Journal of economic …, 2006 - academic.oup.com
A tractor-mounted mechanized applicator was developed for large-scale deployment of paraffin-wax dispensers of pheromone for mating disruption of oriental fruit moth, Grapholita …
Number of citations: 36 academic.oup.com
T Curkovic S, R González R, G Barria P - Manejo Integrado de …, 1993 - cabdirect.org
The effectiveness of mating disruption was compared with conventional insecticides for the control of Cydia molesta on peaches in Chile, in 1993-94. The insecticides used were …
Number of citations: 0 www.cabdirect.org
G D'Errico, N Faraone, G Rotundo… - Environmental …, 2013 - academic.oup.com
Sensory adaptation has been measured in the antennae of male Grapholita molesta (Busck) after 15 min of exposure to its main pheromone compound (Z)-8-dodecen-1-yl acetate (Z8-…
Number of citations: 11 academic.oup.com
A Myrta, C Ramponi, S Boscolo… - … 2012, Milano Marittima …, 2012 - cabdirect.org
Cidetrak® OFM is a solid dispenser (manufactured from PVC) that contains and releases the pheromones from Oriental Fruit Moth Cydia molesta (Lepidoptera, Tortricidae). The mixture …
Number of citations: 0 www.cabdirect.org
AL Knight, M Preti, E Basoalto… - Journal of Applied …, 2023 - Wiley Online Library
Studies of moth pests (Lepidoptera: Tortricidae) of pome fruit in Washington State, USA, evaluated the addition of low‐intensity light‐emitting diode (LED) lights to traps baited with sex …
Number of citations: 0 onlinelibrary.wiley.com

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